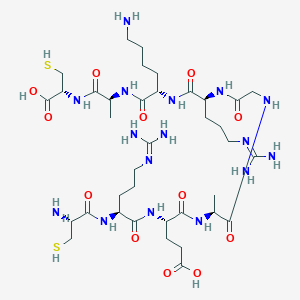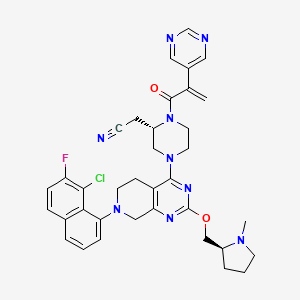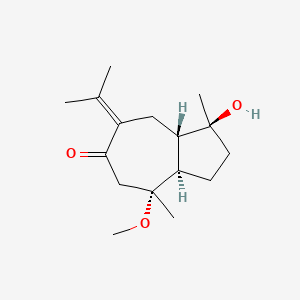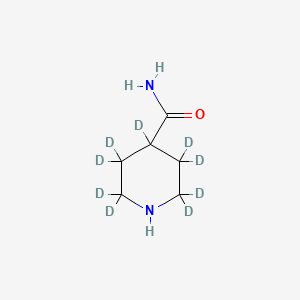
4-Piperidine-d9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidine-d9-carboxamide is a deuterium-labeled derivative of piperidine-4-carboxamide. This compound is characterized by the presence of deuterium atoms, which are stable isotopes of hydrogen. The molecular formula of this compound is C6H3D9N2O, and it is often used as a reference standard in various scientific studies .
Méthodes De Préparation
The synthesis of 4-Piperidine-d9-carboxamide typically involves the amidation of carboxylic acid substrates. Amidation can be achieved through catalytic or non-catalytic methods. In catalytic amidation, a catalyst is used to facilitate the reaction between the carboxylic acid and an amine, resulting in the formation of the amide bond. Non-catalytic amidation, on the other hand, relies on the direct reaction between the carboxylic acid and the amine without the use of a catalyst .
Analyse Des Réactions Chimiques
4-Piperidine-d9-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Applications De Recherche Scientifique
4-Piperidine-d9-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a reference standard for the quantitation of drug molecules during the drug development process. In biology, it serves as a tracer for studying metabolic pathways and enzyme kinetics. In medicine, this compound is utilized in the development of new therapeutic agents, particularly for its potential anticancer and antimicrobial properties. Additionally, it finds applications in the pharmaceutical industry for the synthesis of bioactive compounds .
Mécanisme D'action
The mechanism of action of 4-Piperidine-d9-carboxamide involves its interaction with specific molecular targets and pathways. For instance, piperidine-4-carboxamides have been shown to target DNA gyrase in Mycobacterium abscessus, leading to the inhibition of bacterial DNA replication. This mechanism is similar to that of fluoroquinolones, which also target DNA gyrase and cause DNA damage . Additionally, piperidine-4-carboxamides exhibit anticancer activity by inducing apoptosis in cancer cells through the regulation of various signaling pathways .
Comparaison Avec Des Composés Similaires
4-Piperidine-d9-carboxamide can be compared with other similar compounds, such as piperidine-4-carboxamide and its analogs. These compounds share a similar chemical structure but differ in their isotopic composition or functional groups. For example, piperidine-4-carboxamide is the non-deuterated form of this compound. The deuterium labeling in this compound enhances its stability and allows for more accurate quantitation in scientific studies .
Conclusion
This compound is a valuable compound in scientific research due to its unique properties and wide range of applications. Its synthesis, chemical reactions, and mechanism of action make it a versatile tool in chemistry, biology, medicine, and industry. By comparing it with similar compounds, researchers can better understand its uniqueness and potential for further applications.
Propriétés
Formule moléculaire |
C6H12N2O |
|---|---|
Poids moléculaire |
137.23 g/mol |
Nom IUPAC |
2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)/i1D2,2D2,3D2,4D2,5D |
Clé InChI |
DPBWFNDFMCCGGJ-UHUJFCCWSA-N |
SMILES isomérique |
[2H]C1(C(NC(C(C1([2H])C(=O)N)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
C1CNCCC1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


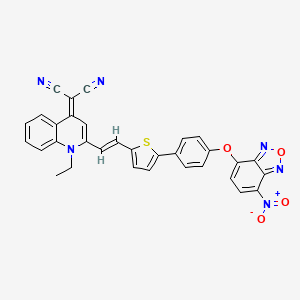
![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)

![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)
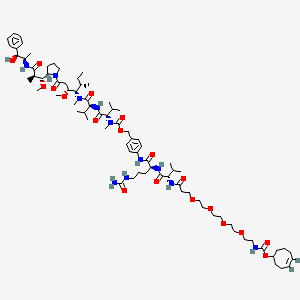
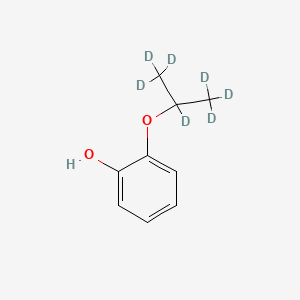
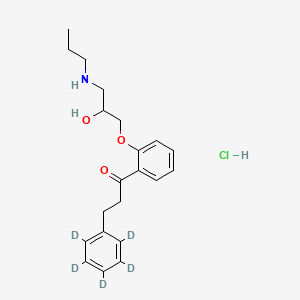
![N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B12403075.png)
